Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate

描述

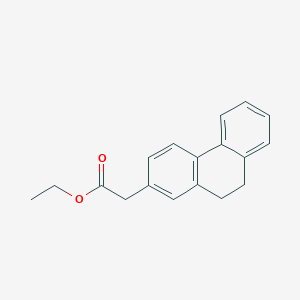

Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate (CAS: 1423702-41-3) is an organic ester with the molecular formula C₁₈H₁₈O₂ and a molecular weight of 266.3 g/mol. Structurally, it features a 9,10-dihydrophenanthrene core substituted with an ethyl acetate group at the 2-position (Figure 1).

Commercial suppliers such as CymitQuimica and Crysdot LLC offer this compound with a purity of ≥95–97%, though detailed physicochemical data (e.g., melting point, boiling point) remain unreported in available literature.

属性

分子式 |

C18H18O2 |

|---|---|

分子量 |

266.3 g/mol |

IUPAC 名称 |

ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate |

InChI |

InChI=1S/C18H18O2/c1-2-20-18(19)12-13-7-10-17-15(11-13)9-8-14-5-3-4-6-16(14)17/h3-7,10-11H,2,8-9,12H2,1H3 |

InChI 键 |

INIVUKHJTWOGPO-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-(9,10-二氢菲-2-基)乙酸乙酯的合成通常包括在催化剂(如硫酸)的存在下,用乙醇酯化2-(9,10-二氢菲-2-基)乙酸。该反应在回流条件下进行,以确保酸完全转化为酯。该反应可以用以下方式表示:

2-(9,10-二氢菲-2-基)乙酸+乙醇硫酸2-(9,10-二氢菲-2-基)乙酸乙酯+水

工业生产方法

在工业环境中,2-(9,10-二氢菲-2-基)乙酸乙酯的生产可能涉及连续流动工艺,以提高效率和产率。使用先进的催化体系和优化的反应条件可以进一步提高合成的可扩展性。

化学反应分析

反应类型

2-(9,10-二氢菲-2-基)乙酸乙酯可以发生多种化学反应,包括:

氧化: 该化合物可以氧化生成相应的羧酸或酮。

还原: 还原反应可以将酯基转化为醇。

取代: 菲核可以发生亲电芳香取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

取代: 亲电芳香取代反应可能涉及溴 (Br2) 或硝酸 (HNO3) 等试剂。

主要形成的产物

氧化: 生成 2-(9,10-二氢菲-2-基)乙酸或 2-(9,10-二氢菲-2-基)丙酮。

还原: 生成 2-(9,10-二氢菲-2-基)乙醇。

取代: 生成菲核的溴化或硝化衍生物。

科学研究应用

Liver Injury Treatment

Recent studies have highlighted the potential of 9,10-dihydrophenanthrene compounds, including derivatives like ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate, in the treatment of liver injuries. These compounds exhibit significant anti-inflammatory and antioxidant properties, making them suitable candidates for protecting against liver damage caused by toxins and metabolic disorders. Research indicates their effectiveness in reducing serum inflammatory markers and lipid peroxidation levels in liver tissues .

Table 1: Biological Activity of this compound in Liver Protection

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Compounds within the 9,10-dihydrophenanthrene class have demonstrated efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The structure-activity relationship studies suggest that modifications to the compound can enhance its antimicrobial potency .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 256 µg/mL |

| Escherichia coli | 256 µg/mL |

SARS-CoV-2 Inhibition

Recent investigations have identified derivatives of 9,10-dihydrophenanthrene as potential inhibitors of SARS-CoV-2's main protease (3CL pro), a crucial enzyme for viral replication. This compound was found to inhibit this protease with IC50 values indicating effective antiviral activity .

Table 3: Inhibition of SARS-CoV-2 Main Protease by Dihydrophenanthrene Derivatives

| Compound | IC50 Value (µM) | Inhibition Type |

|---|---|---|

| C1 | 1.55 ± 0.21 | Mixed inhibition |

| C2 | 1.81 ± 0.17 | Mixed inhibition |

Neuroprotective Effects

Compounds similar to this compound have been explored for their neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. These compounds exhibit dual-target inhibition on cholinesterases and monoamine oxidases, potentially providing therapeutic benefits .

Case Study: Liver Injury Protection

In a study assessing the protective effects of this compound against liver injury induced by carbon tetrachloride (CCl4), significant reductions in serum ALT and AST levels were observed alongside histopathological improvements in liver tissues .

Case Study: Antiviral Activity

A study focused on the antiviral potential of various dihydrophenanthrene derivatives revealed that structural modifications could enhance their inhibitory effects on SARS-CoV-2's main protease, suggesting a pathway for developing effective antiviral agents .

作用机制

2-(9,10-二氢菲-2-基)乙酸乙酯的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合来发挥作用,从而调节其活性。确切的分子靶点和途径取决于具体的应用和使用环境。

相似化合物的比较

Aromatic Core Variations

- 9,10-Dihydrophenanthrene vs. Anthracene : The 9,10-dihydrophenanthrene core in the target compound reduces full aromatic conjugation compared to anthracene in Ethyl 2-(9-anthryl)-2-oxoacetate. This partial saturation may influence electronic properties and binding interactions in biological systems .

- Phenyl vs. Purine : Ethyl 2-phenylacetoacetate and Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate highlight the impact of aromatic vs. heteroaromatic cores. Purine derivatives (e.g., the latter) are often explored for nucleotide analog synthesis .

Functional Group Modifications

- Ester vs. Ketone: Ethyl 2-phenylacetoacetate contains a ketone group adjacent to the ester, enabling keto-enol tautomerism and reactivity in condensation reactions.

- Electron-Withdrawing Groups : The nitro and difluoro substituents in Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate and Ethyl difluoro(phenyl)acetate enhance electrophilicity and metabolic stability, respectively, compared to the unsubstituted dihydrophenanthrene derivative .

生物活性

Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate is a compound belonging to the class of 9,10-dihydrophenanthrenes, which have been investigated for their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its potential applications in antiviral and anticancer therapies.

Overview of 9,10-Dihydrophenanthrenes

9,10-Dihydrophenanthrenes are polycyclic aromatic hydrocarbons characterized by two fused benzene rings. These compounds have garnered attention due to their potential therapeutic benefits, including anticancer, antiviral, and anti-inflammatory properties. The biological activities of these compounds are often attributed to their structural features, which allow for interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication. This compound has shown promising inhibitory effects against this target.

Structure-Activity Relationship (SAR)

A study demonstrated that certain derivatives of 9,10-dihydrophenanthrene exhibited significant inhibitory activity against SARS-CoV-2 3CLpro with IC50 values ranging from 1.55 to 6.44 μM. The incorporation of bulkier groups at specific positions on the phenanthrene scaffold enhanced the inhibitory potency .

| Compound | IC50 (μM) | Notes |

|---|---|---|

| C1 | 1.55 ± 0.21 | Potent inhibitor |

| C2 | 1.81 ± 0.17 | Potent inhibitor |

| A5 | 6.44 | Better activity with bromine substitution |

These findings suggest that ethyl substitutions and the overall molecular structure significantly influence antiviral efficacy.

Anticancer Activity

In addition to antiviral properties, this compound has been evaluated for its anticancer potential. Research indicates that phenanthrene derivatives can induce apoptosis in various cancer cell lines.

Case Studies and Experimental Findings

- Antiproliferative Effects : Compounds derived from Juncus species containing phenanthrene structures were tested against several cancer cell lines (HeLa, COLO 205). The most active compounds showed IC50 values ranging from 3.9 to 12.7 μM with significant selectivity indices .

- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest in the G0–G1 phase. For instance, extracts from halophyte plants containing phenolic compounds demonstrated cytotoxicity against breast cancer cells (IC50 < 20 μg/mL) and were shown to induce apoptosis through mitochondrial pathways .

Additional Biological Activities

Beyond antiviral and anticancer effects, studies have reported other biological activities associated with phenanthrene derivatives:

- Antimicrobial Properties : Some derivatives exhibit antimicrobial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Effects : Certain compounds have demonstrated anti-inflammatory properties suitable for treating liver injuries induced by various factors .

常见问题

Q. What synthetic routes are commonly employed for Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or esterification of dihydrophenanthrene derivatives. For example, trifluoromethanesulfonate intermediates (e.g., 9-hydroxy-10-(prop-1-en-2-yl)-9,10-dihydrophenanthren-2-yl trifluoromethanesulfonate) can undergo nucleophilic substitution with ethyl acetate derivatives . Optimization involves controlling reaction temperature (20–60°C), using catalysts like Lewis acids (AlCl₃), and monitoring via TLC or HPLC. Evidence from similar esters (e.g., Ethyl 2-phenylacetoacetate) suggests that anhydrous conditions and stoichiometric excess of acylating agents improve yields (≥94%) .

Q. Which spectroscopic techniques are most effective for characterizing the ester functional group in this compound?

Methodological Answer:

- IR Spectroscopy : The carbonyl stretch (C=O) of the ester appears at ~1740–1720 cm⁻¹.

- ¹H NMR : The ethyl ester group shows a triplet for the methyl group (~1.2–1.4 ppm) and a quartet for the CH₂ (~4.0–4.3 ppm).

- ¹³C NMR : The ester carbonyl resonates at ~170–175 ppm. Comparisons with structurally related esters (e.g., Ethyl 2-phenylacetoacetate) confirm these assignments . For dihydrophenanthrene protons, aromatic signals in the 6.5–8.5 ppm range are typical .

Q. How is solubility determined for this compound in organic solvents?

Methodological Answer: Solubility is assessed via saturation experiments. The compound is dissolved incrementally in solvents (e.g., ethyl acetate, DMSO, hexane) under agitation at 25°C, followed by filtration and gravimetric analysis. Data from similar polyaromatic esters indicate high solubility in ethyl acetate (>50 mg/mL) and DMSO, but low solubility in hexane (<1 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?

Methodological Answer: Contradictions (e.g., unexpected splitting or shifts) may arise from dynamic stereochemistry or impurities. Strategies include:

Q. What computational methods are recommended for studying substituent effects on the dihydrophenanthrene ring?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model electronic effects (e.g., HOMO-LUMO gaps) of substituents.

- Molecular Dynamics (MD) : Simulate solvation effects and steric interactions in reaction environments. Thermodynamic data for analogous esters (e.g., proton affinity, gas-phase basicity) from NIST databases provide benchmarks for validation .

Q. How can byproduct formation during synthesis be minimized or analyzed?

Methodological Answer:

- LC-MS Monitoring : Detect intermediates/byproducts in real-time. For example, triflate leaving groups may generate sulfonic acid byproducts .

- Column Chromatography : Use gradient elution (5–10% EtOAc/hexane) to separate isomers or dimerized products.

- Kinetic Studies : Vary reaction time (10–60 min) to identify optimal windows for product isolation .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data be reconciled for this compound?

Methodological Answer: Discrepancies between X-ray structures (e.g., bond lengths) and NMR/IR data may arise from:

- Crystal Packing Effects : Solid-state vs. solution-phase conformations.

- Dynamic Disorder : Use SHELXL’s refinement tools to model alternative positions . Cross-validate with gas-phase computational models (e.g., Gaussian) to isolate electronic vs. steric contributions .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | 94 | AlCl₃, 40°C, 20 min | |

| Esterification | 85 | H₂SO₄, reflux, 12 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。